![molecular formula C21H19F3N4O3S B2454090 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1105244-98-1](/img/structure/B2454090.png)
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide, commonly known as MPT0B390, is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the family of sulfonamides and has been found to exhibit anti-tumor activity in various cancer cell lines.
科学的研究の応用
PI3K Inhibitors for Treatment of Diseases
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide is structurally related to broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors. These compounds have been claimed for the treatment of idiopathic pulmonary fibrosis and cough. In vitro data support these utilities, and a dose-finding Phase I study has commenced for idiopathic pulmonary fibrosis treatment, highlighting the compound's potential in addressing pulmonary conditions (Norman, 2014).
Antioxidant and Enzyme Inhibition Profile
A series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties have shown significant antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The compounds displayed moderate DPPH radical scavenging and metal chelating activity, with some compounds showing over 90% inhibition against acetylcholinesterase, suggesting their potential in disease modulation and therapeutic applications (Lolak et al., 2020).
Anti-Breast Cancer Activity
One particular compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide, was synthesized and evaluated for its anti-breast cancer activity. The compound exhibited better anticancer activity against MCF7 cells than the standard drug, 4-hydroxytamoxifen, suggesting its potential as a potent anti-breast cancer agent. Molecular docking studies supported its effectiveness, indicating a promising avenue for further investigation in cancer treatment (Kumar et al., 2021).
Cognitive Enhancing Properties
SB-399885, a sulfonamide compound, has been identified as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. It was found to significantly reverse age-dependent deficits in water maze spatial learning in aged rats and increase extracellular acetylcholine levels in the rat medial prefrontal cortex. This suggests its potential utility in treating disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Development of Nonsteroidal Progesterone Receptor Antagonists
N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds are candidates for clinical treatment of multiple diseases, including uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders, showcasing the versatility of sulfonamide compounds in therapeutic development (Yamada et al., 2016).
作用機序
Target of Action
Similar compounds have been tested for their antibacterial, antifungal, antimycobacterial, and cytotoxic activities . These compounds exhibited activity against both Gram-positive and Gram-negative bacteria .
Mode of Action
It can be inferred from the activities of similar compounds that they may interact with bacterial or fungal cells, disrupting their normal functions and leading to their death .
Biochemical Pathways
Given its antimicrobial and cytotoxic activities, it can be hypothesized that it interferes with essential biochemical pathways in the target organisms, leading to their death .
Result of Action
The result of the compound’s action is the death of the target organisms, as evidenced by its antimicrobial and cytotoxic activities . It has shown activity against both Gram-positive and Gram-negative bacteria .
特性
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3S/c22-21(23,24)16-3-7-18(8-4-16)32(29,30)27-17-5-1-15(2-6-17)19-9-10-20(26-25-19)28-11-13-31-14-12-28/h1-10,27H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXCXDWRBOTSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzenesulfonamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。